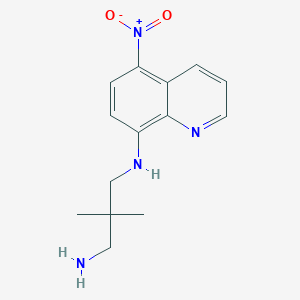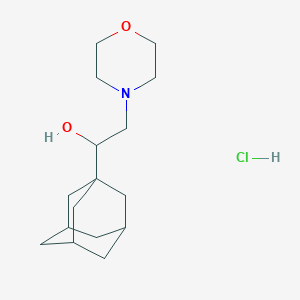![molecular formula C11H11FN4O3 B4926222 2-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4926222.png)
2-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as "FDAMH" and is widely used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of FDAMH is not well understood. However, it is believed to act as a hydrazinecarboxamide, which can undergo various chemical reactions, such as oxidation, reduction, and condensation. These reactions can lead to the formation of various organic compounds, which may have biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FDAMH are not well studied. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments. It has also been reported to have good solubility in various solvents, which makes it easy to handle in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FDAMH has several advantages for use in laboratory experiments. It is readily available and easy to synthesize. It has good solubility in various solvents, which makes it easy to handle in laboratory experiments. It also has low toxicity, which makes it safe for use in laboratory experiments. However, FDAMH has some limitations for use in laboratory experiments. It is relatively expensive compared to other reagents, which may limit its use in some experiments. It also has limited stability, which may limit its shelf life.
Direcciones Futuras
There are several future directions for the use of FDAMH in scientific research. It can be used in the synthesis of novel drug candidates for the treatment of various diseases. It can also be used in the synthesis of new organic compounds with promising biological activities. Further studies are needed to understand the mechanism of action of FDAMH and its biochemical and physiological effects. Optimization of the synthesis method of FDAMH can also lead to improved yields and reduced costs.
Métodos De Síntesis
The synthesis of FDAMH involves the reaction of 4-fluorophenylhydrazine and pyrrolidine-2,5-dione in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with carboxylic acid to yield the final product. The yield of FDAMH can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
FDAMH has been extensively used in scientific research due to its potential applications in various areas. It has been used in the synthesis of various organic compounds, such as pyrrolidine derivatives, which have shown promising biological activities. FDAMH has also been used as a reagent in the synthesis of novel drug candidates for the treatment of various diseases, such as cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O3/c12-6-1-3-7(4-2-6)16-9(17)5-8(10(16)18)14-15-11(13)19/h1-4,8,14H,5H2,(H3,13,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYJTULDXUCAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)

![1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine](/img/structure/B4926161.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4926162.png)

![4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine](/img/structure/B4926171.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B4926186.png)
![N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4926191.png)

![N-(3-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4926194.png)


![2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl butylcarbamate](/img/structure/B4926230.png)